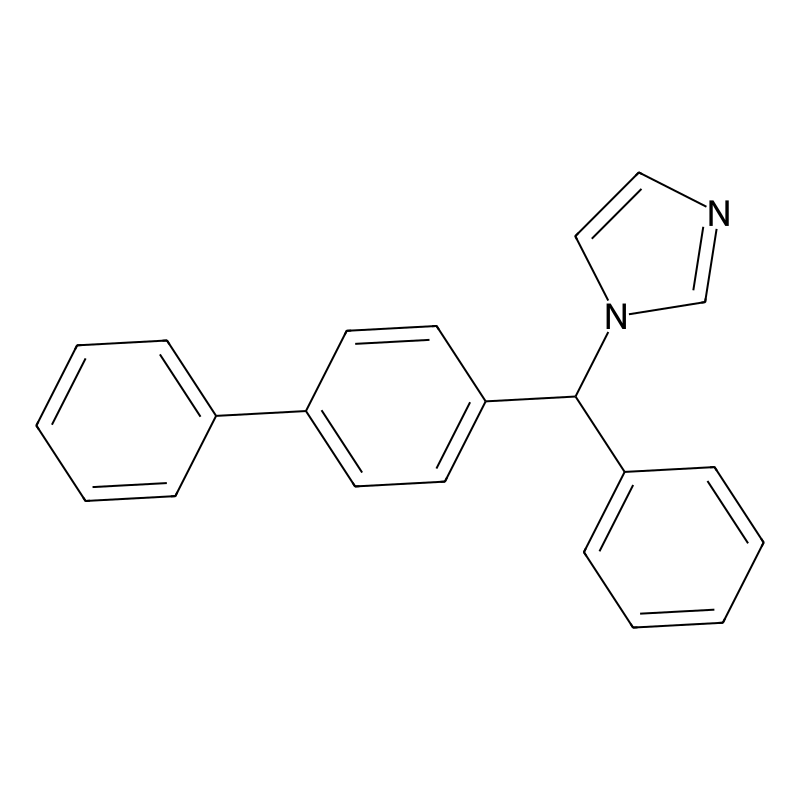

Bifonazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.45e-03 g/L

Synonyms

Canonical SMILES

Bifonazole is an imidazole derivative with broad-spectrum antifungal activity. It has been a mainstay in topical antifungal treatment since its introduction in the 1970s []. Scientific research on Bifonazole primarily focuses on its mechanism of action, development of improved delivery methods, and exploring its efficacy against emerging fungal strains.

Mechanism of Action

Bifonazole works by disrupting the fungal cell membrane. It inhibits the enzyme 14α-demethylase, a key component in ergosterol biosynthesis, which is an essential component of the fungal cell membrane []. This disruption weakens the cell wall, leading to leakage of cellular contents and ultimately fungal cell death. Research continues to explore the finer details of Bifonazole's interaction with this enzyme and its impact on fungal viability.

Bifonazole, chemically known as 1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole, is a broad-spectrum antifungal agent belonging to the imidazole class. It is primarily used in topical formulations for treating fungal infections, particularly dermatophytes and yeasts. Bifonazole was patented in 1974 and gained approval for medical use in 1983. Its mechanism of action involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death .

Bifonazole exerts its antifungal effect through a dual mode of action []. It disrupts the fungal cell membrane by inhibiting the production of ergosterol, a vital component of fungal cell membranes. Bifonazole works at two different steps in the ergosterol biosynthesis pathway, hindering fungal growth and promoting cell death. Additionally, it may inhibit the enzyme keratinase, which contributes to reducing inflammation and itching associated with fungal infections [].

Bifonazole undergoes several chemical transformations during its synthesis and action:

- Synthesis Steps:

- The synthesis begins with Friedel-Crafts acylation of biphenyl with benzoyl chloride, yielding 4-phenylbenzophenone.

- This compound is then reduced using sodium borohydride to form the corresponding alcohol.

- Subsequent halogenation with thionyl chloride produces an intermediate.

- Finally, amination with imidazole leads to the formation of bifonazole .

- Mechanism of Action:

Bifonazole exhibits potent antifungal activity against various fungi, including dermatophytes and Candida species. Its dual mechanism of action—targeting both ergosterol synthesis and HMG-CoA reductase—distinguishes it from other antifungal agents like clotrimazole. In vitro studies have shown that bifonazole's efficacy is pH-dependent, with higher activity at lower pH levels . Additionally, it has demonstrated a capacity to cause damage to fungal cells even at sublethal concentrations, which may contribute to its therapeutic effectiveness .

The synthesis of bifonazole can be summarized as follows:

- Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

- Reduction: The resulting ketone is reduced using sodium borohydride.

- Halogenation: The alcohol undergoes chlorination with thionyl chloride.

- Amination: The final step involves reacting the halogenated intermediate with imidazole to yield bifonazole .

This method allows for good yields and purity at relatively low temperatures, making it suitable for industrial applications.

Bifonazole is primarily used in the treatment of superficial mycoses, including:

- Tinea pedis (athlete's foot)

- Tinea corporis (ringworm)

- Onychomycosis (fungal nail infections)

It is available in various topical formulations such as creams and ointments. Additionally, bifonazole has been explored for its potential use in combination therapies for enhanced efficacy against resistant fungal strains .

Bifonazole has been studied for its interactions with various biological systems:

- Cytochrome P450 Enzymes: Bifonazole's inhibition of cytochrome P450 enzymes suggests potential interactions with other drugs metabolized by these enzymes.

- Combination Therapies: Studies have indicated that bifonazole can be effectively combined with other antifungal agents to enhance therapeutic outcomes against resistant fungi .

Bifonazole shares structural and functional similarities with other antifungal agents. Here are some comparable compounds:

Bifonazole's unique dual mechanism—targeting both ergosterol biosynthesis and HMG-CoA reductase—provides it with a distinct advantage over these similar compounds, particularly in treating dermatophyte infections effectively while minimizing side effects associated with broader-spectrum agents .

Multi-Step Organic Synthesis Strategies

The synthesis of bifonazole employs several distinct multi-step organic synthesis strategies, each offering unique advantages in terms of yield, selectivity, and scalability. The most established approaches involve sequential transformations beginning with biphenyl derivatives or benzophenone precursors.

Classical Friedel-Crafts Approach

The classical synthetic route begins with a Friedel-Crafts acylation reaction between biphenyl and benzoyl chloride to generate 4-phenylbenzophenone as the key intermediate [1]. This approach involves three distinct steps: acylation, reduction, and imidazole coupling. The Friedel-Crafts acylation proceeds under Lewis acid catalysis, typically using aluminum chloride, to form the aromatic ketone with good regioselectivity. The subsequent reduction step employs sodium borohydride in ethanol to convert the ketone to the corresponding alcohol, 4-phenylbenzhydrol, achieving yields of 89% of theoretical [1] [2].

The final step involves the nucleophilic substitution of the benzhydrol with imidazole. This transformation can be accomplished through multiple pathways, including direct displacement using thionyl chloride activation or through solid-phase synthesis approaches. The classical method typically yields 56-89% of the desired product across all synthetic steps [3].

Sodium Borohydride Reduction Methodology

A widely employed industrial approach utilizes 4-phenylbenzophenone as the starting material, which undergoes reduction with sodium borohydride in ethanol under reflux conditions for 15 hours [4]. This method produces 4-phenylbenzhydrol in 89% yield. The alcohol intermediate is then subjected to chlorination using thionyl chloride in acetonitrile at 10 degrees Celsius, followed by nucleophilic substitution with imidazole to afford bifonazole in 56% overall yield [4].

The reduction process requires careful control of reaction conditions to minimize side reactions. The use of ethanol as solvent facilitates the dissolution of reactants while providing the necessary protic environment for effective borohydride reduction. The reaction proceeds through hydride transfer from the borohydride anion to the carbonyl carbon, generating the corresponding alcohol with retention of stereochemistry at the newly formed chiral center [4].

Microwave-Assisted Synthesis Strategy

Modern synthetic approaches have incorporated microwave-assisted methodologies to significantly reduce reaction times and improve overall efficiency. The microwave-assisted synthesis employs aluminum oxide as a solid support with minimal ethanol to form a paste-like consistency with sodium borohydride and 4-phenylbenzophenone [5] [6]. This approach achieves 99% conversion of the ketone to alcohol within 10-60 minutes, representing a dramatic improvement over conventional heating methods.

The microwave heating facilitates rapid energy transfer directly to the reaction mixture, eliminating the need for prolonged heating periods. The solid-phase nature of this reaction minimizes solvent requirements and simplifies purification procedures. Following the reduction step, the benzhydrol intermediate undergoes direct coupling with imidazole under microwave irradiation to yield bifonazole in 70-74% overall yield [5] [6].

Cyclohexane Chlorination Method

Industrial-scale production often employs cyclohexane as the preferred solvent system for the chlorination step. This method involves the reaction of biphenyl-4-yl(phenyl)methanol with thionyl chloride in cyclohexane at 50-55 degrees Celsius for 0.5 hours [7]. The cyclohexane solvent system offers several advantages including improved solubility characteristics, reduced environmental impact, and enhanced safety profiles compared to more volatile organic solvents.

The cyclohexane method eliminates the need for catalysts and allows for operation at relatively low temperatures while maintaining good reaction rates. The process involves vacuum distillation to remove excess thionyl chloride and cyclohexane, leaving the chlorinated intermediate for subsequent imidazole coupling reactions [7].

Catalytic Systems in Bifonazole Formation

The development of efficient catalytic systems for bifonazole synthesis has focused primarily on metal-catalyzed transformations and organocatalytic approaches that enhance reaction selectivity and reduce waste generation.

Palladium-Catalyzed Methodologies

Recent advances in palladium catalysis have enabled novel approaches to bifonazole synthesis through cross-coupling reactions. Suzuki-Miyaura cross-coupling reactions between bromobenzoyl chlorides and boronic acids provide access to key bromobenzophenone intermediates that serve as precursors for bifonazole synthesis [8]. These palladium-catalyzed transformations typically employ palladium(0) complexes with phosphine ligands under mild reaction conditions.

The palladium-catalyzed approach offers significant advantages in terms of functional group tolerance and regioselectivity. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the desired carbon-carbon bond [8]. This methodology enables the synthesis of diverse bifonazole analogs through variation of the boronic acid coupling partner.

Rhodium-Catalyzed Enantioselective Synthesis

Enantioselective synthesis of bifonazole has been achieved through rhodium-catalyzed addition reactions of arylboronic acids to protected aldimines. This approach employs chiral diene ligands to control the stereochemical outcome of the transformation [9]. The rhodium catalyst system provides excellent enantioselectivity, producing optically active bifonazole derivatives with enantiomeric excess values ranging from 91-99% [9].

The rhodium-catalyzed methodology proceeds through coordination of the aldimine substrate to the chiral rhodium complex, followed by stereoselective addition of the arylboronic acid. The resulting protected amine intermediate can be converted to bifonazole through deprotection and subsequent functional group manipulations [9].

Copper-Catalyzed Cross-Dehydrogenative Coupling

Copper-catalyzed cross-dehydrogenative coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds in imidazole chemistry. These reactions employ copper(I) catalysts in combination with oxidants such as copper(II) acetate to facilitate the coupling of benzimidazole derivatives with aromatic substrates [10]. The copper catalysis enables direct carbon-hydrogen bond functionalization without the need for pre-functionalized substrates.

The mechanism of copper-catalyzed cross-dehydrogenative coupling involves initial metalation of the imidazole at the 2-position, followed by oxidative coupling with the aromatic substrate. This approach offers excellent atom economy and eliminates the need for stoichiometric activating reagents [10].

Organocatalytic Approaches

Organocatalytic methodologies have been developed for the synthesis of bifonazole precursors through asymmetric aza-Friedel-Crafts reactions. Chiral phosphoric acid catalysts enable the enantioselective coupling of phenols with aldimines to generate key intermediates for bifonazole synthesis [11]. These organocatalytic transformations proceed under mild conditions and provide excellent selectivity for the desired regioisomer.

The organocatalytic approach utilizes hydrogen bonding interactions between the chiral phosphoric acid catalyst and the substrate to control both regioselectivity and enantioselectivity. The gram-scale synthesis of bifonazole intermediates has been demonstrated using this methodology, highlighting its potential for practical applications [11].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for bifonazole synthesis involves systematic investigation of multiple parameters including temperature, solvent systems, reagent stoichiometry, and reaction time. These optimization studies have led to significant improvements in yield, selectivity, and process efficiency.

Temperature Optimization Studies

Temperature control represents a critical factor in bifonazole synthesis, particularly for the chlorination and coupling steps. The optimal temperature range for the chlorination reaction using thionyl chloride in cyclohexane has been established at 50-55 degrees Celsius [7]. Higher temperatures lead to increased side reactions and decomposition of the thionyl chloride reagent, while lower temperatures result in incomplete conversion and extended reaction times.

For the sodium borohydride reduction step, reflux conditions in ethanol (approximately 78 degrees Celsius) provide optimal reaction rates while maintaining good selectivity [4]. The elevated temperature facilitates the dissolution of reactants and accelerates the hydride transfer process. Extended heating periods of 15 hours are typically required to achieve complete conversion of the ketone starting material [4].

Microwave-assisted synthesis enables operation at elevated temperatures (up to 150 degrees Celsius) for short time periods, dramatically reducing overall reaction times while maintaining good yields [5] [6]. The microwave heating provides rapid and uniform energy transfer, eliminating hot spots and thermal gradients that can lead to side reactions.

Solvent System Optimization

The choice of solvent system significantly impacts both reaction rate and product selectivity in bifonazole synthesis. Cyclohexane has emerged as the preferred solvent for chlorination reactions due to its excellent solubility characteristics for the alcohol substrate and thionyl chloride reagent [7]. The use of cyclohexane also facilitates product isolation through vacuum distillation and minimizes environmental impact compared to halogenated solvents.

For the reduction step, ethanol provides the optimal balance of solubility, reactivity, and safety considerations. The protic nature of ethanol facilitates the borohydride reduction while providing adequate solubility for both the ketone substrate and sodium borohydride reagent [4]. Alternative solvents such as methanol and isopropanol have been investigated but provide inferior results in terms of reaction rate and selectivity.

Solid-phase synthesis approaches minimize solvent requirements by employing supported reagents and substrates. The use of aluminum oxide as a solid support with minimal ethanol creates a paste-like consistency that enables efficient mixing and heat transfer while reducing waste generation [5] [6].

Reagent Stoichiometry and Yield Enhancement

Optimization of reagent stoichiometry has focused on maximizing conversion while minimizing reagent waste. For the chlorination step, a 1:4 molar ratio of alcohol to thionyl chloride provides optimal results, ensuring complete conversion of the alcohol substrate while providing sufficient excess to drive the reaction to completion [4]. Lower ratios result in incomplete conversion, while higher ratios lead to increased waste and more complex purification procedures.

The sodium borohydride reduction employs a 1:2 molar ratio of ketone to reducing agent, providing adequate hydride equivalents for complete reduction while accounting for competing reactions with the protic solvent [4]. The use of excess sodium borohydride ensures complete consumption of the ketone substrate and facilitates clean product isolation.

Process Intensification Strategies

Process intensification approaches have been developed to improve the overall efficiency of bifonazole synthesis. Continuous flow synthesis methodologies enable precise control of reaction conditions and improved heat and mass transfer characteristics. These approaches are particularly beneficial for the chlorination step, where precise temperature control is critical for optimal selectivity [7].

The implementation of automated analytical monitoring systems enables real-time optimization of reaction conditions. High-performance liquid chromatography analysis provides continuous feedback on conversion rates and product purity, allowing for dynamic adjustment of process parameters .

Quality Control and Purification Optimization

Advanced purification techniques have been developed to improve product quality and reduce processing costs. Vacuum distillation methods enable efficient removal of volatile byproducts and unreacted starting materials while minimizing thermal degradation of the product [7] [4]. The use of automated distillation systems ensures consistent product quality and reduces operator exposure to hazardous reagents.

Crystallization optimization studies have identified optimal solvent systems and cooling rates for achieving high product purity. Acetonitrile has been established as the preferred crystallization solvent, providing excellent selectivity for the desired product while enabling efficient removal of impurities [4]. The implementation of controlled cooling protocols ensures consistent crystal morphology and facilitates downstream processing operations.

Data Tables

| Synthesis Method | Starting Materials | Yield (%) | Reaction Time | Temperature | Advantages |

|---|---|---|---|---|---|

| Classical Friedel-Crafts | Biphenyl + Benzoyl chloride | 56-89 | 15-20 hours | RT to reflux | Well-established method |

| Sodium Borohydride Reduction | 4-Phenylbenzophenone + NaBH4 | 56 | 30 hours | 10°C to reflux | High purity product |

| Microwave-Assisted | 4-Phenylbenzophenone + NaBH4 | 70-74 | 3 hours | RT to 50°C | Short reaction time |

| Cyclohexane Chlorination | Biphenyl-4-yl(phenyl)methanol + SOCl2 | Not specified | 0.5 hours | 50-55°C | Industrial scale suitable |

| N-Bromosuccinimide Method | 4-Benzylbiphenyl + NBS | 77 | 1.83 hours | Reflux | Good overall yield |

| Optimization Parameter | Optimal Range | Effect on Yield | Critical Factor |

|---|---|---|---|

| Temperature | 50-55°C for chlorination | Higher temp increases side reactions | Yes - controls selectivity |

| Reaction Time | 10-60 minutes for reduction | Longer time improves conversion | Moderate |

| Solvent System | Cyclohexane for chlorination | Affects solubility and selectivity | Yes - affects reaction rate |

| Reagent Ratio | 1:4 molar ratio alcohol:thionyl | Excess reagent improves yield | Yes - affects completion |

| Workup Method | Vacuum distillation | Improves purity | Yes - affects purity |

| Industrial Consideration | Impact Level | Mitigation Strategy |

|---|---|---|

| Scalability | High | Continuous flow processes |

| Cost Effectiveness | Medium | Process optimization |

| Environmental Impact | Medium | Solvent recycling systems |

| Safety Considerations | High | Proper ventilation/containment |

| Quality Control | High | Automated analytical systems |

| Equipment Requirements | Medium | Standardized equipment design |

The infrared spectroscopic analysis of bifonazole provides essential information about its vibrational modes and functional group characteristics. Theoretical calculations using density functional theory with the B3LYP/6-31G(d,p) level of theory, combined with Grimme's D3 empirical dispersion model, demonstrate excellent correlation with experimental observations [3].

The aromatic carbon-hydrogen stretching vibrations constitute the most prominent features in the high-frequency region. Experimental wavenumbers at 3122, 3082, and 3032 cm⁻¹ correspond to the ν C-H aromatic modes originating from the phenyl and biphenyl ring systems [3]. The theoretical calculations predict these vibrations at multiple frequencies ranging from 3171 to 3281 cm⁻¹, reflecting the complex aromatic environment in bifonazole's structure. The slight upward shift in calculated values compared to experimental data is typical when comparing gas-phase calculations to solid-state measurements [3].

Aliphatic carbon-hydrogen stretching appears as a single experimental band at 2929 cm⁻¹, which correlates well with the calculated value of 3043 cm⁻¹ [3]. This vibration originates from the methyl group present in the molecular structure and represents a characteristic signature of saturated C-H bonds.

The aromatic carbon-carbon stretching vibrations manifest at 1491 cm⁻¹ experimentally, with theoretical prediction at 1494 cm⁻¹ [3]. This close agreement demonstrates the accuracy of DFT calculations for predicting skeletal vibrations in aromatic systems. These vibrations are fundamental to understanding the rigid aromatic framework that contributes to bifonazole's biological activity.

Imidazole ring characteristic vibrations appear in the mid-infrared region, specifically the ν N=N and ν C-N azole stretching modes observed experimentally at 1641 and 1614 cm⁻¹ [3]. The theoretical calculation predicts these critical vibrations at 1530 cm⁻¹. These modes are particularly significant as they represent the pharmacophore region responsible for bifonazole's antifungal mechanism through coordination with cytochrome P450 enzymes [3].

In-plane bending vibrations of aromatic carbon-hydrogen bonds occur at 1221 cm⁻¹ experimentally, with theoretical predictions spanning a range from 1218 to 1380 cm⁻¹ [3]. The carbon-nitrogen azole bending mode appears at 1348 cm⁻¹ experimentally, calculated at 1396 cm⁻¹, representing the flexibility and dynamic behavior of the imidazole pharmacophore [3].

Out-of-plane bending vibrations of carbon-hydrogen bonds in benzene and azole rings occur at lower frequencies (760 and 725 cm⁻¹), with calculated values ranging from 676 to 776 cm⁻¹ [3]. These vibrations provide information about the three-dimensional conformation and molecular flexibility of bifonazole.

The utilization of various DFT functionals reveals that B3LYP/6-31G(d,p), CAM-B3LYP/6-31G(d,p), wB97XD/6-31G(d,p), and PBE1PBE/6-31G(d,p) approaches provide the highest conformity with experimental spectra, particularly in the 3100-2800 cm⁻¹ and 1750-500 cm⁻¹ regions [3]. The inclusion of Grimme's D3 empirical dispersion model significantly enhances the consistency between theoretical and experimental infrared spectral values [3].

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

The electronic absorption spectroscopy of bifonazole reveals sophisticated photophysical properties that are fundamental to understanding its electronic structure and potential optical applications. The experimental UV-visible spectrum displays a characteristic absorption maximum at 254 nm in ethanol:water (9:1) mixture, which remains concentration-independent [4] [3]. Additional absorption bands appear at 201-213 nm, showing concentration dependence, indicating different electronic transition mechanisms [3].

Time-dependent density functional theory calculations using the wB97XD functional provide excellent agreement with experimental observations. The theoretical first excited state (λ₁) occurs at 244.40 nm in methanol using the conductor-like polarizable continuum model (CPCM), demonstrating remarkable accuracy with only a 10 nm deviation from experimental values [3]. The corresponding λmax also appears at 244.40 nm, indicating that the first absorption band corresponds to the maximum absorption in the theoretical spectrum [3].

Electronic transition analysis reveals that the primary absorption involves a spinorbital transition from orbital 82 to orbital 83, representing a HOMO-LUMO electronic excitation [3]. The oscillator strength of 0.8089 indicates a highly allowed transition with strong absorption intensity [3]. The first excited state contribution analysis demonstrates that 87% of the transition character originates from the HOMO-LUMO transition, confirming the dominant electronic transition mechanism [3].

HOMO-LUMO energy gap calculations provide crucial insights into bifonazole's electronic properties. Using the B3LYP functional, the energy gap is calculated as 5.0181 eV, while the wB97XD functional yields 8.8147 eV [3]. This difference reflects the varying treatment of electron correlation and exchange interactions by different functionals. The wB97XD functional's higher energy gap correlates well with the observed UV absorption characteristics [3].

Molecular orbital distribution analysis reveals that the highest occupied molecular orbital (HOMO) is distributed across the entire molecular structure except for the azole moiety, while the lowest unoccupied molecular orbital (LUMO) covers the complete bifonazole structure [3]. This distribution pattern explains the electronic delocalization and contributes to the compound's photophysical properties.

Solvatochromic effects demonstrate the influence of solvent environment on electronic transitions. In methanol, chloroform, and acetonitrile, the absorption characteristics show systematic variations [3]. The absorption band at approximately 254 nm exhibits different intensities depending on the solvent, with chloroform environment showing relatively lower intensity compared to other solvents [3]. These solvatochromic shifts provide valuable information about excited-state dipole moments and molecular interactions with solvent molecules.

Computational functional comparison reveals that M06L, M062X, PBE1PBE, and wB97XD functionals provide the best agreement with experimental data, with an absolute deviation of 33.60 nm from the experimental 254 nm band [3]. The wB97XD functional demonstrates particular effectiveness by producing two explicit absorption bands, making it the preferred choice for predicting bifonazole's UV-visible spectra [3].

Electronic descriptor calculations based on Koopman's theorem provide additional insights into bifonazole's electronic properties. The first ionization potential, electron affinity, chemical hardness, electronegativity, and chemical potential values vary significantly depending on the computational method employed [3]. These descriptors are essential for understanding chemical reactivity and electronic behavior in different environments.

Density Functional Theory-Based Predictions of Nuclear Magnetic Resonance Chemical Shifts

Nuclear magnetic resonance spectroscopy combined with DFT calculations provides unprecedented insights into bifonazole's local electronic environments and structural characteristics. The theoretical ¹H NMR spectrum calculated using the B3LYP/6-31G(d,p) functional in DMSO demonstrates exceptional accuracy with a mean absolute deviation (MAD) of 0.24 ppm [3].

Aromatic proton chemical shift predictions show remarkable accuracy across the phenyl and biphenyl ring systems. The H1 proton at the phenyl ring exhibits an experimental chemical shift of 7.21 ppm, with DFT prediction of 6.97 ppm, resulting in a minimal error of 0.24 ppm (3% relative error) [3]. Similarly, H2, H3, and H4 protons show excellent agreement with relative errors of only 2% [3]. These small deviations demonstrate the high reliability of B3LYP functional for predicting aromatic proton environments.

Biphenyl system chemical shifts require more careful analysis due to the extended conjugation and potential for conformational effects. The H5 biphenyl proton shows a calculated shift of 7.46 ppm compared to the experimental 7.21 ppm, with a 3% relative error [3]. The H8, H9, and H10 biphenyl protons exhibit larger deviations, with H9 showing the highest relative error of 8% [3]. This increased error correlates with steric interactions, as the closest distance H9...H11 is approximately 2.33 Å, indicating significant through-space effects [3].

Imidazole ring proton environments present unique challenges for computational prediction due to the heterocyclic nature and potential for tautomerism. The H6 azole proton demonstrates a 6% relative error between experimental (6.93 ppm) and calculated (6.56 ppm) values [3]. The H7 azole proton shows a similar 6% error, with closest distance H6...H18 within the azole ring measuring approximately 2.58 Å [3]. The H16 azole proton exhibits a 7% error, attributed to the proximity of the rotating phenyl ring with a closest distance H16...C8 of 2.72 Å [3].

Steric interaction effects significantly influence chemical shift predictions, particularly for protons in crowded molecular regions. The H9 proton experiences the largest deviation (8% relative error) due to proximity effects with neighboring aromatic rings [3]. The closest distance H6...H10 within the phenyl ring system (approximately 2.38 Å) also results in a 6% error, demonstrating the importance of through-space magnetic interactions [3].

Computational methodology comparison reveals that the B3LYP functional provides superior performance compared to other tested functionals for ¹H NMR chemical shift predictions [3]. The M062X functional yields significantly worse results, emphasizing the importance of functional selection for specific molecular properties [3]. The reference shielding constant for tetramethylsilane (TMS) is calculated as 31.7468 ppm, providing the internal standard for chemical shift referencing [3].

Solvent effects modeling using the conductor-like polarizable continuum model (CPCM) with DMSO as solvent accurately reproduces the experimental conditions [3]. The dielectric constant and hydrogen bonding characteristics of DMSO are properly accounted for in the calculations, contributing to the excellent agreement between theoretical and experimental values.

Natural bond orbital analysis provides additional insights into the electronic structure and bonding characteristics that influence NMR chemical shifts. The N2-C1 bond within the azole ring can be characterized by two nearly completely filled bonding orbitals with specific polarization coefficients and orbital contributions [3]. These detailed bonding descriptions help explain the observed chemical shift patterns and their computational prediction accuracy.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.77 (LogP)

4.77

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AC - Imidazole and triazole derivatives

D01AC10 - Bifonazole

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Tacrolimus, not triamcinolone acetonide, interacts synergistically with itraconazole, terbinafine, bifonazole, and amorolfine against clinical dermatophyte isolates

J Zhang, J Tan, L Yang, Y HePMID: 30337054 DOI: 10.1016/j.mycmed.2018.09.003

Abstract

To compare the in vitro interactions between tacrolimus (TAC)/triamcinolone acetonide (TRI) with itraconazole (ITC), terbinafine (TRB), bifonazole (BIZ), and amorolfine (AMF) in 28 clinical dermatophyte isolates, including 13 Trichophyton rubrum, 6 Trichophyton mentagrophytes, 5 Microsporum canis, and 4 Epidermophyton floccosum strains.The interactions between TAC or TRI with antifungal agents were tested according to the microdilution checkerboard technique adapted from the CLSI M38-A2 microdilution method.

TAC and TRI did not exhibit significant antifungal activity against the tested strains at the highest concentration (MICs>8μg/mL). However, a strong synergistic interaction was observed for combinations of TAC with ITC (53%), TRB (53%), or BIZ (63%) against Trichophyton strains. Comparatively, TRI/ITC (11%) and TRI/BIZ (16%) combinations showed weaker synergistic activity against the same Trichophyton strains. TAC also showed synergistic interaction with ITC against 20% M. canis strains, with TRB against 60% M. canis strains, and with BIZ against 25% E. floccosum strains. No synergism was observed when M. canis and E. floccosum strains were exposed to TRI in combination with these drugs. Antagonism was not observed for any combinations.

Compared with TRI, TAC showed better synergy when combined with antifungal agents, especially topical TRB and BIZ, against dermatophyte isolates.

Bifonazole Exerts Anti-Inflammatory Effects in Human Three-Dimensional Skin Equivalents after UVB or Histamine Challenge

Laura Huth, Yvonne Marquardt, Ruth Heise, Katharina Fietkau, Norbert-Heinz Becker, Sebastian Huth, Jens Malte BaronPMID: 31509851 DOI: 10.1159/000502213

Abstract

In addition to its role as a broad-spectrum imidazole antifungal drug, data from animal models as well as human clinical trials also demonstrated an anti-inflammatory efficacy of bifonazole (BFZ). In the histamine wheal test and after UV radiation, BFZ showed antiphlogistic effects that were comparable to those of hydrocortisone. However, the underlying molecular mechanisms of the anti-inflam-matory properties of BFZ are poorly understood.Performing an in vitro study we used full-thickness three-dimensional (3D) skin models containing macrophages as mediators of inflammation. We conducted two sets of experiments. In a first set we exposed our models to UVB irradiation to provoke an inflammation. A second approach used the addition of histamine into the culture medium. In both approaches, models were treated topically with a BFZ-containing ointment or a placebo ointment for 24 h, and then the effects were examined histologically as well as with microarray and quantitative real-time PCR analyses.

Histological examination showed that the BFZ-containing ointment reconstituted UVB- and histamine-mediated disorders within the skin models. Performing gene expression profiling in models that were treated with the BFZ-containing ointment after UVB irradiation, we detected an upregu-lation of differentiation markers (fillagrin, loricrin, and keratin 1), antimicrobial peptides (DEFB103A), and members of the cytochrome P450 family (CYP1A1 and CYP1B1) as well as a downregulation of genes that are involved in immune response (CCL22, CXCL12, CCL7, IRF1, ICAM1, TLR3, and RARRES3) and matrix metalloproteinases (MMP12 and MMP7). Models that were treated with the BFZ-containing ointment after histamine application showed an upregulation of members of the cytochrome P450 family (CAP1A1, CYP1B1, and CYP24A1) and a downregulation of immune response-associated genes (CXCL6, CXCL12, CCL8, IL6, and IL32).

We present the first in vitro study showing anti-inflammatory effects of BFZ in human 3D skin models. To our knowledge, this is the first time that these effects could be translated from human clinical trials into an in vitro test system, allowing a more detailed examination of molecular mechanisms that were regulated by BFZ.

Tinea pedis acquired in mosques?

Stefano Veraldi, Luigi Esposito, Alberto GoraniPMID: 29600810 DOI: 10.1111/myc.12775

Abstract

We present four cases of interdigital tinea pedis in Italian tourists which was probably acquired in Turkish mosques and holy Muslim places. In all patients mycological examinations were positive for Trichophyton rubrum. All patients were successfully treated with bifonazole cream (one application/day for three weeks). It is advisable for tourists to wear socks when visiting mosques and holy Muslim places.Design and Synthesis of Chiral Diene Ligands for Rh

Jin-Fong Syu, Huang-Ying Lin, Yu-Yi Cheng, Yao-Chu Tsai, Yi-Ching Ting, Ting-Shen Kuo, Damodar Janmanchi, Ping-Yu Wu, Julian P Henschke, Hsyueh-Liang WuPMID: 28766821 DOI: 10.1002/chem.201702509

Abstract

Herein we describe the design and synthesis of a novel family of bifunctional, chiral bicyclo[2.2.1]heptadiene ligands bearing aryl and secondary amido groups, and demonstrate their usefulness in the Rh-catalyzed enantioselective addition reaction of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. Unlike the analogous Rh

-catalysts comprising diene ligands substituted with aryl and carboxylic ester groups, or only with aryl groups, the addition reaction proceeded with high stereoselectivity. The protocol tolerated a range of N-DPP-aldimines and arylboronic acids, producing the desired optically active N-DPP-protected amines with yields between 31-99 % and with ee values up to 91-99 %. The synthetic utility of the method was demonstrated by the conversion of N-DPP-protected amine 3 ae into the antifungal agent, bifonazole (13).

Patient-reported outcomes from two randomised studies comparing once-weekly application of amorolfine 5% nail lacquer to other methods of topical treatment in distal and lateral subungual onychomycosis

Martin Schaller, Bardur Sigurgeirsson, Marlis SarkanyPMID: 28925059 DOI: 10.1111/myc.12676

Abstract

Patient adherence is a key consideration in the choice of a topical regimen for the treatment of onychomycosis. The objective of this study was to investigate patient-reported outcomes (treatment utilisation, adherence and satisfaction) in onychomycosis treated with once-weekly amorolfine 5% nail lacquer versus once-daily ciclopirox 8% nail lacquer (Study A) or once-daily urea 40% ointment/bifonazole 1% cream combination regimen (Study B). Study A: Subjects received amorolfine and ciclopirox on opposite feet for 12 weeks. Study B: Subjects received amorolfine and urea/bifonazole on opposite feet for 6-7 weeks. Assessments included subject adherence as per label, treatment preference and questionnaire. Study A: More subjects adhered to amorolfine (85%) than to ciclopirox (60%) (P = .025). Overall, subjects were satisfied (95% vs 100%, respectively) and the treatments were balanced in terms of preference (50% vs 45%) at week 12. Study B: More subjects adhered to amorolfine dosage (81.8%) than to the dosage of the urea/bifonazole combination regimen (59.1%) (P = .096). At the end of study, 85.7% of subjects preferred amorolfine versus 14.3% for urea/bifonazole. Fewer subjects experienced local side effects with amorolfine (4.5%) compared to urea (27.3%) and bifonazole (15%). Amorolfine 5% nail lacquer offers a simple and convenient treatment option, which may result in improved patient adherence and consequently lead to improved efficacy and patient satisfaction.Pediatric Onychomycosis: The Emerging Role of Topical Therapy

Lawrence F Eichenfield, Sheila Fallon FriedlanderPMID: 28300851 DOI:

Abstract

Fungal infection of the nails is an increasingly recognized disease in infants and children. However, it can be difficult to distinguish clinically from other nail dystrophies. In addition, many mistakenly believe that onychomycosis does not occur in childhood. Under-recognition of this infectious disorder therefore occurs. Although many consider "nail fungus" a trivial cosmetic concern, it can lead to discomfort, risk of secondary infection, and a more significant health threat in immunocompromised or diabetic individuals. It should always be considered in the differential diagnosis of nail plate disorders in children as it is one of the more common causes.Here we review the latest data on prevalence of the disease, reasons for its relatively low incidence compared with adults, and important predisposing factors. It is important to confirm the clinical diagnosis of onychomycosis in children, and affected individuals should be examined for concomitant tinea pedis. As familial disease often occurs, it is important to check parents and siblings as well for onychomycosis and tinea pedis.

Treatment of onychomycosis is challenging, and recurrence appears to be more common in children than in adults. Prolonged systemic antifungal therapy is commonly required. However, pediatric practitioners and parents alike hesitate when asked to treat young children with a systemic drug that requires laboratory monitoring and can have systemic toxicities. Due to their thinner, faster-growing nails, children are theoretically more likely to respond to topical monotherapy than adults, and therefore good candidates for topical antifungal therapy.

The clinical data on the use of topical antifungals in pediatric onychomycosis is scarce. We review data that exist from case reports and small clinical trials. New topical antifungals are now available that afford better nail penetration and additional delivery routes to the site of infection. Pediatric trials are now on-going, and should clarify the usefulness of these agents in children.

Targeting mitochondrial hexokinases increases efficacy of histone deacetylase inhibitors in solid tumor models

Andrew J McDonald, Katherine M Curt, Ruchi P Patel, Hanna Kozlowski, Dan L Sackett, Robert W Robey, Michael M Gottesman, Susan E BatesPMID: 30579954 DOI: 10.1016/j.yexcr.2018.12.012